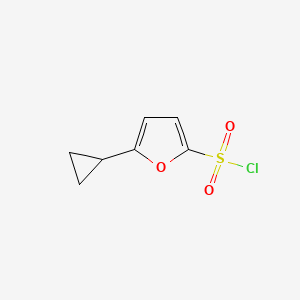

5-Cyclopropylfuran-2-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

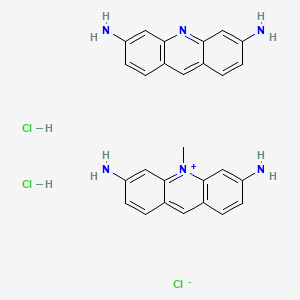

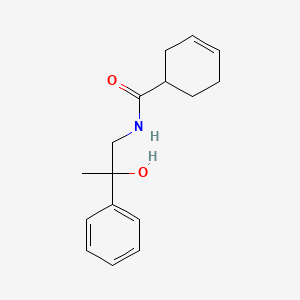

5-Cyclopropylfuran-2-sulfonyl chloride is a chemical compound with the CAS Number: 2138104-56-8 . It has a molecular weight of 206.65 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H7ClO3S/c8-12(9,10)7-4-3-6(11-7)5-1-2-5/h3-5H,1-2H2 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.65 . Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Solid-Phase Synthesis of Heterocyclic Compounds

Polymer-supported sulfonyl chloride has been used in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, showcasing the utility of sulfonyl chloride derivatives in the development of heterocyclic compounds with potential antibacterial activity. This method involves attaching 1,2-diols to a solid support, followed by reaction with p-toluenesulfonyl isocyanate and cyclo-elimination, highlighting the role of sulfonyl chlorides in facilitating solid-phase organic synthesis (SPOS) (Holte, Thijs, & Zwanenburg, 1998).

Regioselective Synthesis of 2,3-Dihydrofurans

Donor−acceptor cyclopropanes and reactions with α-sulfenyl-, α-sulfinyl-, or α-sulfonylenones have been employed for the regioselective synthesis of trisubstituted 2,3-dihydrofurans, underlining the versatility of sulfonyl chloride derivatives in synthesizing natural products like calyxolane B (Bernard et al., 2005).

Cycloisomerization to Bicyclic Compounds

Allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides undergo gold-catalyzed cycloisomerization leading to bicyclic compounds with high yields and diastereoselectivities, demonstrating the application of sulfonyl chloride derivatives in complex molecule synthesis and showcasing the potential of gold catalysis in organic synthesis (Miege, Meyer, & Cossy, 2010).

Synthesis of Dihydrofurans via Furan Annulation

The lithio derivative derived from 1,1-diphenoxy-2-(phenylsulfonyl)cyclopropane reacts with acyl chlorides and acyl imidazoles, leading to dihydrofurans, which can be transformed into furans, illustrating the use of sulfonyl chloride derivatives in annulation reactions to produce furan derivatives (Pohmakotr, Takampon, & Ratchataphusit, 1996).

Activation of Sulfamoyl Chlorides for Synthesis

Sulfamoyl and sulfonyl chlorides can be activated by Cl-atom abstraction by a silyl radical for the synthesis of aliphatic sulfonamides from alkenes, highlighting the innovative methods for activating sulfonyl chloride derivatives to access a wide range of sulfonamide compounds useful in medicinal chemistry (Hell et al., 2019).

Propiedades

IUPAC Name |

5-cyclopropylfuran-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S/c8-12(9,10)7-4-3-6(11-7)5-1-2-5/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJGUTAMYOPVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(O2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

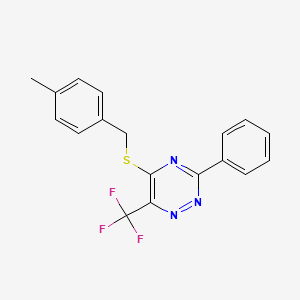

![1,6-dimethyl-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2564638.png)

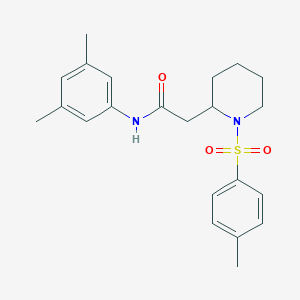

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2564639.png)

![1-[2-[[2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2564650.png)

![(E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564652.png)

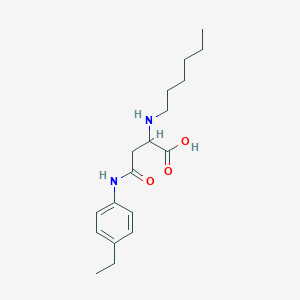

![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2564655.png)

![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2564656.png)